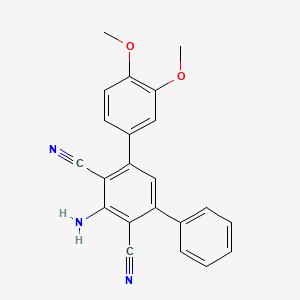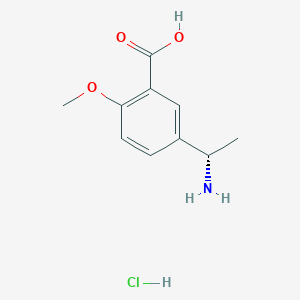
5-(Methylamino)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylamino)pyrazine-2-carboxylic acid is a pyrazine derivative with the CAS Number: 1339179-12-2 . It has a molecular weight of 153.14 . It is used as an intermediate of the lipid-lowering drug amoximus .
Synthesis Analysis
This compound can be prepared by electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine .Molecular Structure Analysis
The linear formula of this compound is C6H7N3O2 . For more detailed molecular structure, you may refer to resources like the NIST Chemistry WebBook .Chemical Reactions Analysis
The major formation of pyrazines occurs during heating of food . There is very little information available on the degradation of these compounds .Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in an inert atmosphere at 2-8°C .Applications De Recherche Scientifique
Synthesis and Biological Evaluation
Substituted pyrazinecarboxamides have been synthesized and evaluated for their biological activities, including anti-mycobacterial, antifungal, and photosynthesis-inhibiting activity. Notably, derivatives have shown significant activity against Mycobacterium tuberculosis and other mycobacterial strains, with specific compounds demonstrating high levels of inhibition. These findings underline the potential of pyrazine derivatives as therapeutic agents against bacterial infections (Doležal et al., 2006).
Cytotoxicity and Antitumor Activities
Derivatives of 5-(Methylamino)pyrazine-2-carboxylic acid have been assessed for their cytotoxicity against various cancer cell lines, including Ehrlich Ascites Carcinoma (EAC) cells. The structural and functional modifications of these compounds have led to significant cytotoxic activities, highlighting their potential as cancer therapeutic agents (Hassan et al., 2014).
Antimicrobial and Antiviral Effects
Research has also focused on the antimicrobial and antiviral effects of pyrazine derivatives. Some compounds have demonstrated promising activities against a range of microbial strains and viruses, including influenza A virus, offering insights into the development of new antiviral drugs (Hebishy et al., 2020).
Applications in Material Science
Beyond biomedical applications, pyrazine derivatives have been explored for their use in material science, particularly in the development of fluorescent tracer agents for medical diagnostics. Hydrophilic pyrazine dyes have shown potential as exogenous fluorescent tracer agents for real-time point-of-care measurement of glomerular filtration rate (GFR), indicating their utility in renal function assessment (Rajagopalan et al., 2011).
Quantum Chemical Studies and Noncovalent Interactions
Quantum chemical studies and analysis of noncovalent interactions have been conducted on pyrazine derivatives to understand their structural and reactive properties. These studies contribute to the rational design of new compounds with desired biological activities, enhancing the development of novel therapeutic and diagnostic agents (Sebastian et al., 2016).
Safety and Hazards
The safety information for 5-(Methylamino)pyrazine-2-carboxylic acid includes several hazard statements: H302-H315-H319-H335 . This means it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and avoiding contact with skin and eyes .
Orientations Futures
Propriétés
IUPAC Name |
5-(methylamino)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-3-8-4(2-9-5)6(10)11/h2-3H,1H3,(H,7,9)(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXNLGXWAVJKURT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=C(N=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N'-{[3-(4-bromobenzenesulfonyl)-1,3-oxazolidin-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2739298.png)

![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-hydroxyacetic acid](/img/structure/B2739302.png)

![N-(2-acetamidoethyl)-6-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]hexanamide](/img/no-structure.png)
![1-(4-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2739306.png)
![1-(3,4-Dimethylphenyl)-4-(1,5-dioxa-9-azaspiro[5.5]undecane-9-carbonyl)pyrrolidin-2-one](/img/structure/B2739308.png)

![methyl 2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2739314.png)
